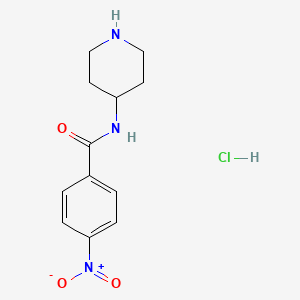

4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride is a chemical compound that features a benzamide core substituted with a nitro group and a piperidine ringThe presence of the piperidine ring, a common structural motif in many pharmaceuticals, enhances its biological activity and potential therapeutic uses .

作用機序

Target of Action

The primary target of 4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride is the Hypoxia-inducible factor 1 (HIF-1), an important transcription factor that targets a series of adaptation genes under hypoxic conditions . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .

Mode of Action

This compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and the downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, promoting tumor cell apoptosis .

Biochemical Pathways

The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . Overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Result of Action

The result of the action of this compound is the promotion of tumor cell apoptosis . This is achieved through the upregulation of the expression of cleaved caspase-3 .

Action Environment

The action of this compound is influenced by the hypoxic environment of the tumor cells . The hypoxic conditions in the tumor microenvironment can enhance the expression of HIF-1α, thereby influencing the compound’s efficacy .

生化学分析

Biochemical Properties

4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride has been shown to interact with various enzymes and proteins, particularly in the context of hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions . The compound has been found to induce the expression of HIF-1α protein and downstream target gene p21 .

Cellular Effects

In cellular processes, this compound has been observed to have significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with biomolecules and changes in gene expression. It has been found to induce the expression of HIF-1α protein and downstream target gene p21 . This suggests that it may have a role in enzyme inhibition or activation, and changes in gene expression.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride typically involves the following steps:

Nitration of Benzamide: The benzamide core is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Formation of Piperidine Derivative: The nitrated benzamide is then reacted with piperidine under basic conditions to form the desired piperidine derivative.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for nitration and piperidine substitution, ensuring high yield and purity. The hydrochloride salt formation is typically carried out in a controlled environment to prevent contamination and ensure consistency .

化学反応の分析

Types of Reactions: 4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products:

Reduction: 4-Amino-N-(piperidine-4-yl)benzamide.

Substitution: Various substituted piperidine derivatives.

Hydrolysis: 4-Nitrobenzoic acid and piperidine.

科学的研究の応用

4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs.

Biological Studies: The compound is employed in studies investigating the role of nitro and piperidine groups in biological systems.

Pharmacological Research: It serves as a reference compound in the study of drug-receptor interactions and the development of new pharmacological agents.

類似化合物との比較

4-Nitrobenzamide: Lacks the piperidine ring, resulting in different biological activity.

N-(piperidin-4-yl)benzamide:

4-Amino-N-(piperidine-4-yl)benzamide: A reduced form of the compound with different pharmacological properties.

Uniqueness: 4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride is unique due to the presence of both the nitro group and the piperidine ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in the development of new therapeutic agents and in various research applications .

生物活性

4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological properties. Its structure features a nitro group at the para position of the benzamide, linked to a piperidine ring, enhancing its solubility and biological efficacy.

- Molecular Formula : C11H13ClN2O2

- Molecular Weight : 285.73 g/mol

- Solubility : Enhanced due to hydrochloride salt form, making it suitable for biological applications.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. Research indicates that it may activate hypoxia-inducible factor 1 (HIF-1) pathways, which play a crucial role in cellular responses to hypoxic conditions, often associated with tumor progression.

Antitumor Activity

Significant studies have highlighted the compound's antitumor properties:

-

In Vitro Studies :

- The compound demonstrated potent inhibitory effects on HepG2 liver cancer cells, with IC50 values ranging from 0.12 to 0.13 μM, indicating strong anticancer activity.

- A related study synthesized various N-(piperidine-4-yl)benzamide derivatives, identifying compound 47 (closely related to 4-nitro derivative) as having an IC50 value of 0.25 μM against HepG2 cells .

-

Mechanistic Insights :

- Western blot analyses revealed that treatment with this compound resulted in the inhibition of cyclin B1 and phosphorylated Rb (p-Rb), while enhancing the expression of tumor suppressor proteins such as p21 and p53. This suggests a mechanism involving cell cycle arrest via a p53/p21-dependent pathway .

Comparative Biological Activity

To better understand the unique properties of this compound, a comparative analysis with similar compounds is helpful:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| N-(piperidin-4-yl)benzamide | Piperidine linked to benzamide | Anticancer activity |

| 4-Amino-N-(piperidine-4-yl)benzamide | Amino group instead of nitro | Potential neuroactive properties |

| 2-Methyl-N-(piperidine-4-yl)benzamide | Methyl substitution on benzamide | Varies in receptor affinity |

The nitro substitution in this compound enhances its anticancer activity compared to its analogs, influencing both pharmacodynamics and pharmacokinetics favorably.

Case Studies and Research Findings

Several studies have explored the biological potential of this compound:

- Antioxidant and Metal Chelating Properties : Beyond its antitumor effects, the compound has been noted for its antioxidant capabilities and ability to chelate metals, which can contribute to its overall therapeutic profile.

- Cell Cycle Arrest : The induction of cell cycle arrest through modulation of key proteins involved in cell proliferation has been documented, further supporting its potential as an anti-cancer agent .

- Research Applications : The compound is being investigated not only for its direct anticancer effects but also for broader applications in drug development targeting various receptor systems and pathways involved in disease processes .

特性

IUPAC Name |

4-nitro-N-piperidin-4-ylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3.ClH/c16-12(14-10-5-7-13-8-6-10)9-1-3-11(4-2-9)15(17)18;/h1-4,10,13H,5-8H2,(H,14,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOJNYKWKGFYNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。